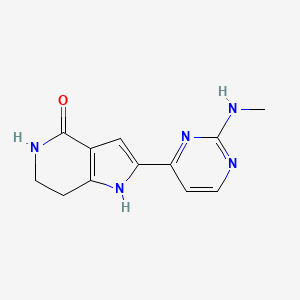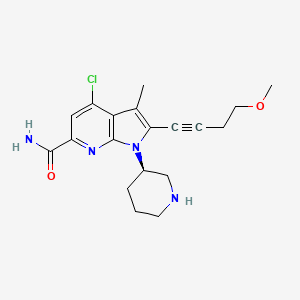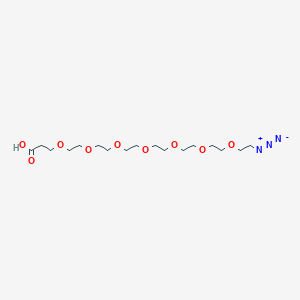![molecular formula C37H44F2N8O5 B11931948 4-[4-[4-[4-[[5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one;hydrate](/img/structure/B11931948.png)
4-[4-[4-[4-[[5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Posaconazole hydrate is a triazole antifungal agent used to treat invasive infections caused by Candida species and Aspergillus species in severely immunocompromised patients. It is a hydrate form of posaconazole, which means it includes water molecules in its crystal structure. This compound is known for its broad-spectrum antifungal activity and is commonly used in clinical settings to prevent and treat fungal infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Posaconazole hydrate is synthesized through a series of chemical reactions starting from basic organic compounds. The synthesis involves the formation of a tetrahydrofuran ring, which is a key structural component of posaconazole. The process includes multiple steps such as halogenation, nucleophilic substitution, and cyclization reactions. The final step involves the hydration of posaconazole to form the hydrate.
Industrial Production Methods: In industrial settings, posaconazole hydrate is produced by dispersing posaconazole in water followed by sonication for at least 10 minutes. This process ensures the complete wetting of posaconazole particles and the formation of the hydrate form. The resulting product is then isolated using filtration and characterized using techniques such as X-ray powder diffraction, Raman spectroscopy, and thermogravimetric analysis .
Analyse Des Réactions Chimiques
Types of Reactions: Posaconazole hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its antifungal properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of posaconazole hydrate include halogenating agents, nucleophiles, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from the chemical reactions of posaconazole hydrate include various derivatives with enhanced antifungal activity. These derivatives are often tested for their efficacy in treating different fungal infections.
Applications De Recherche Scientifique
Posaconazole hydrate has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and characterization of triazole antifungal agents. In biology and medicine, it is extensively researched for its antifungal properties and its effectiveness in treating invasive fungal infections. The compound is also used in the pharmaceutical industry to develop new antifungal medications and improve existing formulations .
Mécanisme D'action
Posaconazole hydrate exerts its antifungal effects by inhibiting the enzyme sterol 14α-demethylase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes. By blocking this enzyme, posaconazole disrupts the formation of the fungal cell membrane, leading to cell death. This mechanism of action makes posaconazole an effective treatment for fungal infections .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to posaconazole hydrate include other triazole antifungal agents such as itraconazole, fluconazole, and voriconazole. These compounds share a similar mechanism of action but differ in their chemical structure and spectrum of activity.
Uniqueness: Posaconazole hydrate is unique due to its broad-spectrum antifungal activity and its ability to treat infections caused by fungi that are resistant to other triazole antifungal agents. Additionally, its hydrate form enhances its bioavailability and stability, making it a preferred choice in clinical settings .
Propriétés
Formule moléculaire |
C37H44F2N8O5 |
|---|---|
Poids moléculaire |
718.8 g/mol |
Nom IUPAC |
4-[4-[4-[4-[[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one;hydrate |
InChI |
InChI=1S/C37H42F2N8O4.H2O/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39;/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3;1H2 |
Clé InChI |
TUNUVJALSUOKOC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-[2,6-dimethyl-4-[(E)-3-[4-(methylamino)phenyl]-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate](/img/structure/B11931869.png)
![6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide](/img/structure/B11931882.png)
![1-[(1R,2S,4S)-4-[methyl(propan-2-yl)amino]-2-propylcyclohexyl]-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-2-one](/img/structure/B11931888.png)



![3-cyclopropyl-N-(diaminomethylidene)-3-[[4-(diaminomethylideneamino)-6-[[4-[[2-[5-(4-fluorophenyl)tetrazol-2-yl]acetyl]amino]cyclohexyl]amino]-1,3,5-triazin-2-yl]amino]propanamide](/img/structure/B11931902.png)
![N-{3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl}-5-[(prop-2-yn-1-yl)oxy]pyrazine-2-carboxamide](/img/structure/B11931912.png)
![5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B11931916.png)



![2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl (2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate](/img/structure/B11931952.png)

